molecular formula C21H21N B2841638 N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine CAS No. 292644-18-9

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine

Cat. No.: B2841638
CAS No.: 292644-18-9
M. Wt: 287.406
InChI Key: HFKZELBYFFYEJK-PXLXIMEGSA-N
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Description

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the benzylidene moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can regenerate the starting amine and aldehyde.

Scientific Research Applications

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Tert-butylbenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamines
  • N-(4-Tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamines
  • N-(4-Tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamines

Uniqueness

N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine is unique due to its specific structural features, such as the naphthalene ring and the tert-butyl group

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-naphthalen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-21(2,3)19-11-8-16(9-12-19)15-22-20-13-10-17-6-4-5-7-18(17)14-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKZELBYFFYEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-18-9
Record name N-(4-TERT-BUTYLBENZYLIDENE)-2-NAPHTHALENAMINE
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